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molecular formula C9H7N3O B1305953 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde CAS No. 27996-86-7

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Cat. No. B1305953
M. Wt: 173.17 g/mol
InChI Key: TVEJNWMWDIXPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

4-Fluorobenzaldehyde (12.0 mL, 112 mmol) was added dropwise by syringe to a stirring, heterogeneous mixture of 1,2,4-triazole (11.6 g, 168 mmol) and potassium carbonate (24.7 g, 179 mmol) in dimethyl formamide (220 mL) at 23° C. The mixture was heated to 105° C. After 3.5 hours, the mixture was allowed to cool to 23° C. The cooled solution was transferred to a 2 L Erlenmeyer flask and diluted with water (500 mL) and ethyl acetate (1200 mL). The biphasic mixture was stirred until the layers cleanly separated. The layers were separated. The organic layer was washed with half-saturated aqueous sodium chloride solution (3×100 mL). The washed solution was dried with sodium sulfate, and the dried solution was filtered. The filtrate was concentrated to provide an off-white solid. The solid was suspended in a mixture of heptanes and isopropyl acetate (5:1, 600 mL). The mixture was filtered and the filter cake was washed with heptanes-isopropyl acetate (5:1). The solids were collected and dried under vacuum to afford the titled compound as a white solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O.C(OCC)(=O)C.C(OC(C)C)(=O)C>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH:14]=[N:13][CH:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
11.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
24.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
heptanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred until the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C
CUSTOM
Type
CUSTOM
Details
cleanly separated
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with half-saturated aqueous sodium chloride solution (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide an off-white solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with heptanes-isopropyl acetate (5:1)
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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